Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17639346
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16O3 |
|---|---|
| Molecular Weight | 184.23 g/mol |
| IUPAC Name | ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | SWROFXZRJINZSV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1C2(O1)CCCC2C |
Introduction
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by their unique structural feature where two rings share a single atom, typically carbon. The presence of an oxygen atom within the spiro ring system and a carboxylate ester functional group contributes to its chemical reactivity and potential applications in various fields.
Synthesis Methods
The synthesis of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves multi-step organic reactions. Common methods include:
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Condensation Reactions: Involving the reaction of appropriate precursors to form the spirocyclic structure.
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Esterification: Converting the carboxylic acid form into the ethyl ester.
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Purification Techniques: Such as distillation or chromatography to achieve high purity.
Applications and Potential Uses
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has potential applications in various scientific fields:
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Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
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Medicinal Chemistry: Due to its unique structure, it may interact with biological targets such as enzymes or receptors.
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Materials Science: Its structural properties could be beneficial in developing new materials.
Research Findings and Future Directions
While specific biological activity data for Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is limited, compounds with similar spirocyclic structures have shown interesting biological properties. Further research is needed to elucidate its specific biological effects and mechanisms of action. This could involve interaction studies with biological targets to understand its safety profile and therapeutic potential.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate | C11H18O3 | Additional methyl group at the 4-position |
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | C11H18O3 | Methyl and ethyl groups attached at different positions |
| Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate | C14H24O3 | Longer pentyl chain attached at the 4-position |
These comparisons highlight the diversity within spirocyclic compounds and how variations in substituents can influence chemical behavior and potential applications.
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